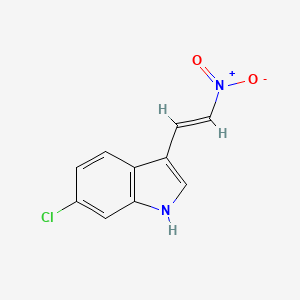
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% (6-MMPPA) is an organic compound of the picolinic acid family. It is a white crystalline powder that is soluble in water and has a melting point of 78-80°C. 6-MMPPA is used in a variety of scientific research applications, such as in organic synthesis, as a catalyst, and in the production of organic compounds. It has been studied for its potential biochemical and physiological effects on the body, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to interact with the proteins and enzymes in the body to produce its biochemical and physiological effects. It has been shown to interact with certain proteins, such as cytochrome P450 enzymes, and to affect the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to interact with certain receptors and to affect the activity of certain hormones.
Biochemical and Physiological Effects
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, as well as to have an inhibitory effect on the activity of certain enzymes. Additionally, it has been shown to have an effect on the metabolism of certain hormones, such as testosterone and estrogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has several advantages and limitations for laboratory experiments. One of the main advantages is its ability to act as a catalyst in organic synthesis. Additionally, it can be used in the production of organic compounds, such as pharmaceuticals and nanomaterials. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are several potential future directions for 6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% research. One potential direction is the development of new synthesis methods for 6-(2-Methoxy-5-methylphenyl)picolinic acid, 95%. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Additionally, further research into its mechanism of action could lead to a better understanding of how it interacts with proteins and enzymes in the body. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of new methods for using 6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in experiments.
Métodos De Síntesis
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% can be synthesized using two different methods. The first method is the Knoevenagel condensation reaction, which involves the reaction of a carbonyl compound with an active methylene compound. The second method is the Beckmann rearrangement reaction, which involves the rearrangement of an oxime to an amide. Both methods involve the use of an acid catalyst to increase the rate of reaction.
Aplicaciones Científicas De Investigación
6-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has a variety of scientific research applications. It is used as a catalyst in organic synthesis, as well as in the production of a variety of organic compounds. It can also be used in the synthesis of pharmaceuticals, as well as in the production of nanomaterials. Additionally, it has been used in the study of the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-13(18-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYVVKRBOFKQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)










